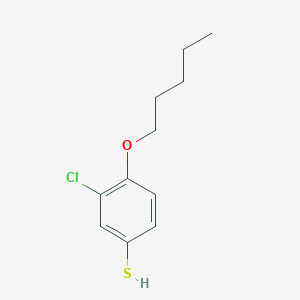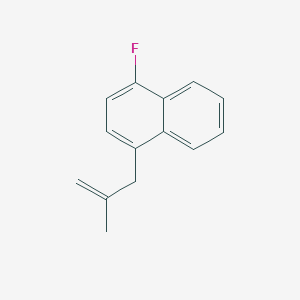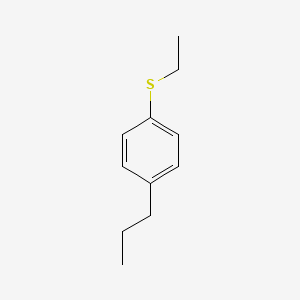
Ethyl 4-n-propylphenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-n-propylphenyl sulfide is an organic compound with the molecular formula C11H16S It consists of an ethyl group, a propyl group, and a phenyl ring bonded to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-n-propylphenyl sulfide typically involves the reaction of 4-n-propylphenyl thiol with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-n-propylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-n-propylphenyl sulfide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-n-propylphenyl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, leading to the formation of new chemical entities. The compound can also undergo redox reactions, which play a crucial role in its biological and chemical activities.
Comparación Con Compuestos Similares
- Methyl 4-n-propylphenyl sulfide
- Propyl 4-n-propylphenyl sulfide
- Butyl 4-n-propylphenyl sulfide
Comparison: this compound is unique due to the presence of both ethyl and propyl groups attached to the phenyl ring through a sulfur atom. This unique structure imparts distinct chemical properties, such as higher reactivity and stability, compared to its similar compounds. The presence of the ethyl group also enhances its solubility in organic solvents, making it more versatile for various applications.
Propiedades
IUPAC Name |
1-ethylsulfanyl-4-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-3-5-10-6-8-11(9-7-10)12-4-2/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEWDPBAPBNONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7997068.png)
![4-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7997078.png)
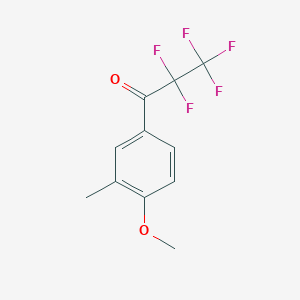
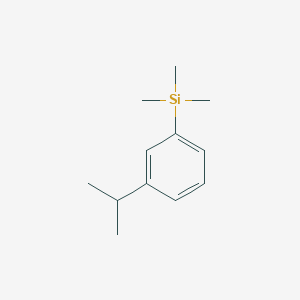
![1-Chloro-3-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997110.png)
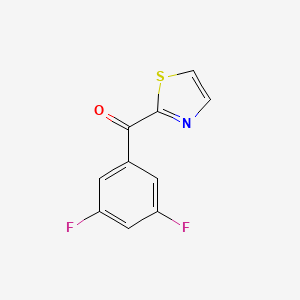
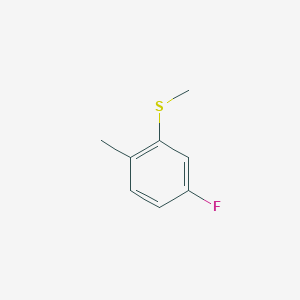
![1-Chloro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997128.png)
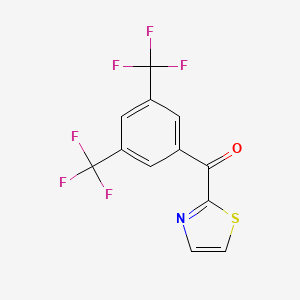

![5-[2-Chloro-4-(trifluoromethyl)-phenoxy]pentanenitrile](/img/structure/B7997146.png)
